BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE
Overview
Description
BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE is a heterocyclic compound characterized by its unique structure and properties. This compound has garnered significant attention in scientific research due to its diverse range of applications across various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Benzoxazolecarboxamide, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . Benzoxazoles are believed to exhibit enhanced interaction with biological targets due to their structural similarity with adenine and guanine bases .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .
Pharmacokinetics
It is widely recognized that admet properties of chemicals should be evaluated as early as possible . Tools like ADMETlab 2.0 and admetSAR3.0 provide comprehensive platforms for evaluating ADMET properties .
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE typically involves the reaction of benzoxazole carboxylic acids with N,N’-carbonyldiimidazole, followed by subsequent reaction with a substituted alkylene amine . Another method involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale synthesis techniques involving the aforementioned reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of new products.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents, including ethanol and titanium tetraisopropoxide, are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzoxazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
BENZOOXAZOLE-2-CARBOXYLIC ACID AMIDE has a wide range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various benzoxazole derivatives, which are important in organic synthesis and drug discovery.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects.
Medicine: It is used in the development of pharmaceuticals, particularly for its potential as an anticancer agent and its role in targeting specific biological pathways.
Industry: The compound is utilized in the production of functional materials and as a component in various industrial processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
1,3-benzoxazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHYMBKESAOOSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560813 | |
Record name | 1,3-Benzoxazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-38-0 | |
Record name | 2-Benzoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3313-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzoxazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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